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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzaldehyde

Cat. No.: B1194993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-methoxybenzaldehyde (C₈H₇ClO₂), a valuable intermediate in pharmaceutical

synthesis and materials science. The document details available data from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS), offering insights into the structural elucidation of this compound. Experimental protocols,

where available, are also outlined to assist in the replication and validation of these findings.

Molecular Structure and Properties
IUPAC Name: 3-chloro-4-methoxybenzaldehyde

CAS Number: 4903-09-7

Molecular Weight: 170.59 g/mol

Appearance: White to off-white crystalline powder

Spectroscopic Data
The structural confirmation of 3-Chloro-4-methoxybenzaldehyde relies on a combination of

spectroscopic techniques. Each method provides unique information about the molecule's

functional groups and atomic connectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1194993?utm_src=pdf-interest
https://www.benchchem.com/product/b1194993?utm_src=pdf-body
https://www.benchchem.com/product/b1194993?utm_src=pdf-body
https://www.benchchem.com/product/b1194993?utm_src=pdf-body
https://www.benchchem.com/product/b1194993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of 3-Chloro-4-methoxybenzaldehyde is characterized by the following key

absorption bands:

Wavenumber (cm⁻¹) Intensity Assignment

~2850-2750 Medium C-H stretch (aldehyde)

~1700-1680 Strong C=O stretch (aldehyde)

~1600, ~1500 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~1100 Medium C-O stretch (aryl ether)

~800 Strong C-Cl stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of

the hydrogen atoms. While a publicly available, fully assigned spectrum with coupling

constants is not readily available, based on the structure and data for analogous compounds,

the expected chemical shifts are as follows:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 Singlet 1H Aldehyde proton

~7.8 Doublet 1H Aromatic proton

~7.7 Doublet 1H Aromatic proton

~7.0 Doublet 1H Aromatic proton

~3.9 Singlet 3H Methoxy protons

No experimental ¹³C NMR data for 3-Chloro-4-methoxybenzaldehyde has been found in

publicly accessible databases. However, based on the known chemical shifts of 3-

methoxybenzaldehyde and the expected substituent effects of a chlorine atom, the predicted

chemical shifts are presented below.[1]

Chemical Shift (δ, ppm) Assignment

~191 C=O (aldehyde)

~160 C-O (methoxy-substituted)

~135 C-Cl (chloro-substituted)

~131 Aromatic CH

~129 Aromatic CH

~128 Aromatic C-CHO

~112 Aromatic CH

~56 -OCH₃ (methoxy)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 3-Chloro-4-methoxybenzaldehyde, the following prominent peaks are

observed in the mass spectrum:
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m/z Ratio Relative Intensity Assignment

170 High Molecular ion [M]⁺

169 High [M-H]⁺

141 Medium [M-CHO]⁺

126 Medium
[M-CHO-CH₃]⁺ or [M-CO-H-

CH₃]⁺

98 Medium Further fragmentation

The presence of a chlorine atom would also result in a characteristic M+2 peak with an

intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl

isotope.

Experimental Protocols
While specific experimental protocols for the acquisition of the cited data for 3-Chloro-4-
methoxybenzaldehyde are not detailed in the available sources, the following are generalized

methodologies for obtaining such spectra.

FTIR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total

Reflectance (ATR) accessory on an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

Sample Preparation: A small amount of the solid 3-Chloro-4-methoxybenzaldehyde is

placed directly onto the ATR crystal.

Data Acquisition: The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

A background spectrum of the clean, empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Chloro-4-methoxybenzaldehyde is

dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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A small amount of tetramethylsilane (TMS) is typically added as an internal reference (0

ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance,

a 400 MHz instrument. For ¹³C NMR, a larger number of scans is typically required to

achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3-Chloro-4-methoxybenzaldehyde is prepared in a

volatile organic solvent such as methanol or dichloromethane.

Instrumentation: The sample is injected into a gas chromatograph (GC) coupled to a mass

spectrometer (MS). The GC separates the components of the sample before they enter the

MS.

Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode. The

instrument scans a range of m/z values to detect the molecular ion and its fragments.

Visualizations
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3-Chloro-
4-methoxybenzaldehyde using the discussed spectroscopic techniques.

Spectroscopic Techniques Information Obtained

FTIR Spectroscopy Functional Groups
(C=O, C-O, C-Cl, Ar-H)

NMR Spectroscopy
(¹H and ¹³C)

H and C Framework
Connectivity

Mass Spectrometry Molecular Weight and
Fragmentation Pattern

3-Chloro-4-methoxybenzaldehyde
Structure Elucidation
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structural Elucidation.

This guide serves as a foundational resource for professionals working with 3-Chloro-4-
methoxybenzaldehyde. The presented data and methodologies are essential for quality

control, reaction monitoring, and further research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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